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Compound of Interest

Compound Name: Alk2-IN-5

Cat. No.: B12395462

Audience: Researchers, scientists, and drug development professionals.

Note: The specific compound "Alk2-IN-5" was not identified in the reviewed literature. The
following application notes and protocols are based on well-characterized, representative ALK2
inhibitors with published data in mouse models, such as LDN-193189 and LDN-214117. These
notes are intended to serve as a guide for researchers working with small molecule inhibitors of
Activin receptor-like kinase 2 (ALK2).

Introduction to ALK2 Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type | bone morphogenetic
protein (BMP) receptor.[1] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are
the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder
characterized by progressive heterotopic ossification (HO).[1][2] Aberrant ALK2 signhaling has
also been implicated in diffuse intrinsic pontine glioma (DIPG), a fatal childhood brain tumor.[3]
[4][5] Consequently, the development of selective ALK2 inhibitors is a promising therapeutic
strategy for these conditions.[1][3] These inhibitors typically function by competing with ATP for
binding to the kinase domain of ALK2, thereby blocking the downstream phosphorylation of
SMAD proteins 1, 5, and 8 and subsequent gene transcription. This document provides a
summary of effective concentrations and protocols for utilizing ALK2 inhibitors in preclinical
mouse models of FOP and DIPG.

Quantitative Data Summary
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The following tables summarize the in vivo efficacy data for several ALK2 inhibitors in mouse

models.

Table 1: Efficacy of ALK2 Inhibitors in Mouse Models of Fibrodysplasia Ossificans Progressiva

(FOP)
Route of ]
L Mouse o Dosing )
Inhibitor Dose Administrat Efficacy
Model ) Schedule
ion
Inducible Markedly
constitutively attenuated
LDN-193189 active ALK2 Not Specified  Not Specified  Not Specified  ectopic
(caALK2)Q20 ossification.
7D [2]
Inducible Potently
constitutively inhibits
LDN-212854 active ALK2 Not Specified  Not Specified  Not Specified  heterotopic
(caALK2)Q20 ossification.
7D [6]
Efficacious in
a model of
- ACVR1Q207 . . . .
Saracatinib Not Specified  Not Specified  Not Specified  heterotopic
D-Tg model

bone

formation.[3]

Table 2: Efficacy of ALK2 Inhibitors in Mouse Models of Diffuse Intrinsic Pontine Glioma (DIPG)
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Route of ]
L Mouse o Dosing )
Inhibitor Dose Administrat Efficacy
Model ) Schedule
ion
Orthotopic
xenografts of Extended
H3.3K27M, ] survival
Orally Daily for 28
LDN-193189 ACVR1R206 25 mg/kg ) ) compared to
bioavailable days ]
H mutant vehicle
HSJD-DIPG- controls.[4][5]
007 cells
Orthotopic
xenografts of Extended
H3.3K27M, ) survival
Orally Daily for 28
LDN-214117 ACVR1R206 25 mg/kg ) ) compared to
bioavailable days )
H mutant vehicle
HSJD-DIPG- controls.[4][5]
007 cells
Xenografted
with
ACVR1R206 Prolonged
E6201 H mutant Not Specified  Not Specified  Not Specified  survival of
HSJD-DIPG- mice.[3]
007 or SU-
DIPG-XXXVI

Signaling Pathways and Experimental Workflows
ALK2 Signaling Pathway
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Cytoplasm

i Cell Membrane

ALK2 (Type | Receptor)
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Model Preparation

Select Mouse Model
(e.g., FOP transgenic, DIPG xenograft)

:

Induce Disease Phenotype
(e.g., Cardiotoxin injection for HO,
Orthotopic tumor implantation)

Treatment Phase

Randomize mice into
Vehicle and Treatment groups

'

Prepare ALK2 Inhibitor Formulation

'

Administer Treatment
(e.g., Oral gavage, IP injection)
according to schedule

Data Collectipn & Analysis

Monitor animal health and body weight

'

Assess Efficacy
(e.g., Micro-CT for HO volume,
Tumor size, Survival)

:

Collect tissues for
Histology & Biomarker Analysis
(e.g., pPSMAD levels)

:

Statistical Analysis of Data

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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